N-(furan-2-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic organic compound that features a furan ring and a tetrahydrocinnolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable nucleophile.
Synthesis of the tetrahydrocinnolinone core: This involves the cyclization of an appropriate precursor, often under acidic or basic conditions.
Coupling of the intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the tetrahydrocinnolinone core, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The carbonyl group in the tetrahydrocinnolinone moiety can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., Br2) and acids (e.g., HCl).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the tetrahydrocinnolinone moiety.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Potential use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)acetamide
- N-(furan-2-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydroisoquinolin-2(3H)-yl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is unique due to the presence of both a furan ring and a tetrahydrocinnolinone moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(16-9-12-5-3-7-21-12)10-18-15(20)8-11-4-1-2-6-13(11)17-18/h3,5,7-8H,1-2,4,6,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULRXKTMNJABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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